![molecular formula C12H12BrN3O2 B7742516 4-[(6-Bromoquinazolin-4-yl)amino]butanoic acid](/img/structure/B7742516.png)
4-[(6-Bromoquinazolin-4-yl)amino]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(6-Bromoquinazolin-4-yl)amino]butanoic acid is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline ring substituted with a bromine atom at the 6th position and an amino group at the 4th position, which is further linked to a butanoic acid moiety. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Bromoquinazolin-4-yl)amino]butanoic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-bromoquinazoline.
Formation of Intermediate: The intermediate 6-bromoquinazoline is then reacted with p-amino acetophenone to obtain 3-(4-acetylphenyl)-6-bromo-2-(pyridin-4-yl)quinazolin-4(3H)-one.
Final Product Formation: The final step involves the reaction of the intermediate with butanoic acid under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
化学反应分析
Types of Reactions
4-[(6-Bromoquinazolin-4-yl)amino]butanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with different nucleophiles, such as amines or thiols, under Buchwald–Hartwig-type reaction conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Palladium acetate (Pd(OAc)2) and Xantphos are commonly used as catalysts.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed, such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Organoboron reagents and palladium catalysts are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Substituted quinazoline derivatives with different functional groups.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.
Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.
科学研究应用
4-[(6-Bromoquinazolin-4-yl)amino]butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[(6-Bromoquinazolin-4-yl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
相似化合物的比较
Similar Compounds
Uniqueness
4-[(6-Bromoquinazolin-4-yl)amino]butanoic acid is unique due to its specific substitution pattern and the presence of a butanoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
4-[(6-bromoquinazolin-4-yl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c13-8-3-4-10-9(6-8)12(16-7-15-10)14-5-1-2-11(17)18/h3-4,6-7H,1-2,5H2,(H,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMFCFTXVUWJMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC=N2)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
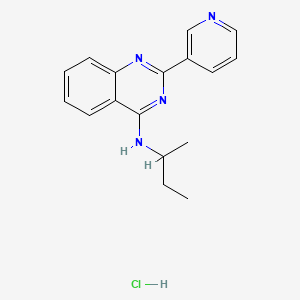
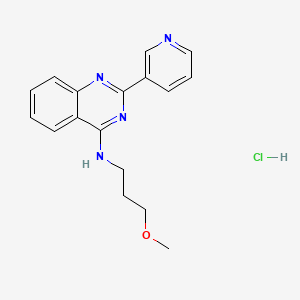
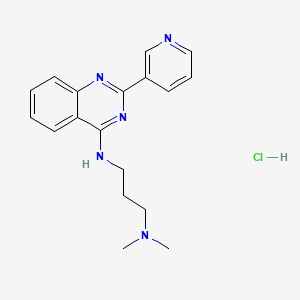
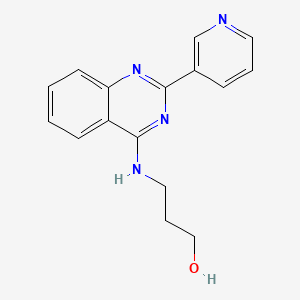
![3-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)PENTANE-2,4-DIONE](/img/structure/B7742464.png)
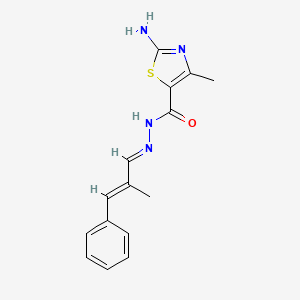
![methyl 2-[[(E)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B7742473.png)
![(E)-2-cyano-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-propan-2-ylphenyl)prop-2-enamide](/img/structure/B7742474.png)
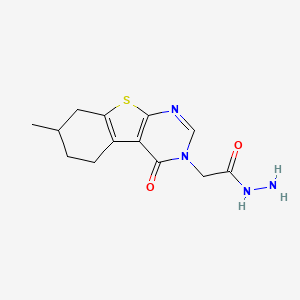
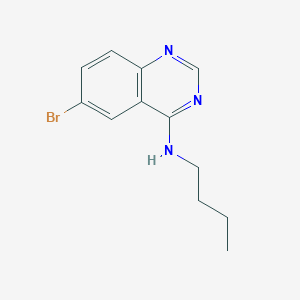
![4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide](/img/structure/B7742524.png)
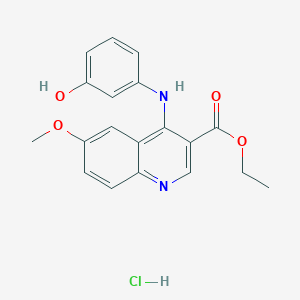
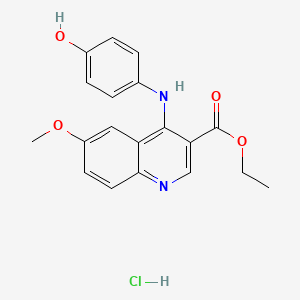
![4-[(3-Ethoxycarbonyl-6-methoxyquinolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7742534.png)
